N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3,4-dimethylbenzamide
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Overview
Description
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3,4-dimethylbenzamide is a compound belonging to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The structure of this compound features a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is particularly involved in the transition from the G1 phase, where the cell grows, to the S phase, where DNA replication occurs .
Mode of Action
This compound acts as an inhibitor of CDK2 . By binding to the active site of CDK2, it prevents the kinase from phosphorylating its substrates, thereby halting cell cycle progression . This results in the inhibition of cell proliferation, particularly in cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway . CDK2 is normally activated when it forms a complex with cyclin A or E, triggering the progression from G1 to S phase. By inhibiting CDK2, this compound disrupts this process, leading to cell cycle arrest .
Result of Action
The result of this compound’s action is the significant inhibition of cell growth . In particular, it has been shown to have superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively . It also has moderate activity against HepG-2 with an IC50 range of 48 to 90 nM .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazine derivatives with β-ketoesters under acidic conditions . The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to reflux.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3,4-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3,4-dimethylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also target CDK2 and have been studied for their anticancer properties.
Uniqueness
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3,4-dimethylbenzamide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDK2 compared to other similar compounds .
Properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3,4-dimethylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-11-6-7-13(8-12(11)2)16(24)21-22-10-19-15-14(17(22)25)9-20-23(15)18(3,4)5/h6-10H,1-5H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAFZLUUCLKABO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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